molecular formula C13H14Cl2O3 B1326362 2',3'-Dichloro-3-(1,3-Dioxan-2-Yl)Propiophenone CAS No. 884504-45-4

2',3'-Dichloro-3-(1,3-Dioxan-2-Yl)Propiophenone

Cat. No.: B1326362
CAS No.: 884504-45-4
M. Wt: 289.15 g/mol
InChI Key: QJYIFKCTOPNEJI-UHFFFAOYSA-N
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Description

2,3'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone (DCDP) is a synthetic organic compound that has a wide range of applications in the field of scientific research. It has been used in a variety of laboratory experiments, and its ability to act as a catalyst in various chemical reactions has been widely studied. DCDP is a colorless, crystalline solid that is soluble in organic solvents. It is a derivative of propiophenone and is used in the synthesis of a variety of compounds.

Scientific Research Applications

Semisynthesis of Natural Methoxylated Propiophenones

A study by Joshi, Sharma, and Sinha (2005) discusses the semisynthesis of natural methoxylated propiophenones using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in wet dioxane. This process involved microwave and ultrasound-assisted techniques, highlighting a practical approach for synthesizing phenylpropenes and propiophenones (Joshi, Sharma, & Sinha, 2005).

Synthesis of Halogeno-1,4-Dioxans and Derivatives

Ardrey and Cort (1970) investigated the reaction of trans-2,3-dichloro-1,4-dioxan with various compounds, leading to the synthesis of bi-1,3-dioxan-2-yl derivatives. This research provides insights into the potential applications of dichlorodioxan in synthesizing complex organic structures (Ardrey & Cort, 1970).

Derivatives of 1,4‐Dioxan

Research by Tellegen (2010) explored the synthesis of various 1,4-dioxan derivatives, including the diethers of 2,3-dichloro-1,4-dioxan. This study contributes to understanding the chemical properties and potential applications of dioxan derivatives in scientific research (Tellegen, 2010).

Dehydrogenation of Alcohols by Quinones

Ohki, Nishiguchi, and Fukuzumi (1979) studied the dehydrogenation of benzyl-type alcohols using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). This research highlights the chemical reactions and potential applications of DDQ in scientific studies, particularly in the context of alcohol dehydrogenation (Ohki, Nishiguchi, & Fukuzumi, 1979).

Synthesis of Benzodioxine and Benzoxazine Derivatives

Gabriele et al. (2006) described the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives using 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines. This study provides insights into new methods of synthesizing complex organic compounds (Gabriele et al., 2006).

Properties

IUPAC Name

1-(2,3-dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2O3/c14-10-4-1-3-9(13(10)15)11(16)5-6-12-17-7-2-8-18-12/h1,3-4,12H,2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYIFKCTOPNEJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646049
Record name 1-(2,3-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884504-45-4
Record name 1-(2,3-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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